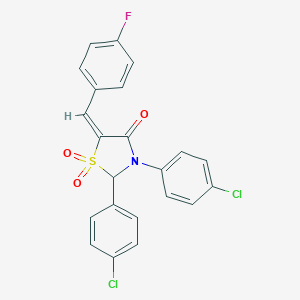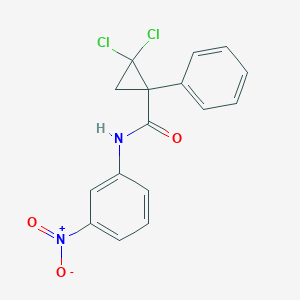
(5E)-2,3-bis(4-chlorophenyl)-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-2,3-bis(4-chlorophenyl)-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide: is a synthetic organic compound that belongs to the thiazolidinone class of molecules. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring chlorophenyl and fluorobenzylidene groups, contributes to its distinct chemical and biological characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2,3-bis(4-chlorophenyl)-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a suitable thiourea derivative with a haloketone under basic conditions. This step forms the 1,3-thiazolidin-4-one ring.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through a nucleophilic substitution reaction, where the thiazolidinone core reacts with chlorobenzene derivatives in the presence of a strong base.
Formation of Fluorobenzylidene Group: The final step involves the condensation of the intermediate compound with 4-fluorobenzaldehyde under acidic or basic conditions to form the fluorobenzylidene group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine: Explored for its anti-inflammatory and anticancer activities, with studies showing potential efficacy in inhibiting tumor growth.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbial pathogens, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis(4-chlorophenyl)-1,3-thiazolidin-4-one: Lacks the fluorobenzylidene group, resulting in different biological activities.
5-(4-Fluorobenzylidene)-1,3-thiazolidin-4-one: Lacks the chlorophenyl groups, affecting its chemical reactivity and biological properties.
2,3-Bis(4-chlorophenyl)-5-benzylidene-1,3-thiazolidin-4-one: Similar structure but without the fluorine atom, leading to variations in activity.
Uniqueness
The presence of both chlorophenyl and fluorobenzylidene groups in (5E)-2,3-bis(4-chlorophenyl)-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C22H14Cl2FNO3S |
|---|---|
Poids moléculaire |
462.3g/mol |
Nom IUPAC |
(5E)-2,3-bis(4-chlorophenyl)-5-[(4-fluorophenyl)methylidene]-1,1-dioxo-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H14Cl2FNO3S/c23-16-5-3-15(4-6-16)22-26(19-11-7-17(24)8-12-19)21(27)20(30(22,28)29)13-14-1-9-18(25)10-2-14/h1-13,22H/b20-13+ |
Clé InChI |
KKFIVKFVWBUEKF-DEDYPNTBSA-N |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(S2(=O)=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)F |
SMILES isomérique |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(S2(=O)=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)F |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=O)N(C(S2(=O)=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-chloro-4-methylphenyl)-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B390805.png)
![Nonyl 2-{4-[(nonyloxy)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B390807.png)

![N-{4-[(benzylamino)carbonyl]phenyl}-3-nitrobenzamide](/img/structure/B390811.png)
![2-chloro-N-[1-{[2-(3,5-dibromo-2-methoxybenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B390812.png)
![N-[3-benzylsulfanyl-1-[(2E)-2-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B390815.png)
![4-{[(4-Methoxyphenyl)imino]methyl}phenyl 2-chlorobenzoate](/img/structure/B390818.png)
![methyl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B390819.png)
![Pentyl 1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-5-isoindolinecarboxylate](/img/structure/B390822.png)

![2-chloro-N-[1-({2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B390824.png)
![N'-{1-[4-(dimethylamino)phenyl]ethylidene}-2-{2-nitrophenoxy}acetohydrazide](/img/structure/B390825.png)

![2-chloro-N-[1-[(2-{4-nitrobenzylidene}hydrazino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B390832.png)
